molecular formula C8H8INO2 B13443905 2-Iodophenyl methylcarbamate CAS No. 13538-28-8

2-Iodophenyl methylcarbamate

Cat. No.: B13443905
CAS No.: 13538-28-8
M. Wt: 277.06 g/mol
InChI Key: HVJMIFGTRJLGIB-UHFFFAOYSA-N
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Description

2-Iodophenyl methylcarbamate is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylcarbamate, where the phenyl ring is substituted with an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodophenyl methylcarbamate typically involves the reaction of 2-iodophenol with methyl isocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodophenyl methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 2-iodophenol and methylamine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Products include various substituted phenylcarbamates.

    Oxidation: Products include quinones or other oxidized derivatives.

    Reduction: Products include reduced phenylcarbamates.

    Hydrolysis: Products include 2-iodophenol and methylamine.

Scientific Research Applications

2-Iodophenyl methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodophenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides targeting the nervous systems of pests .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodophenyl methylcarbamate
  • 4-Iodophenyl methylcarbamate
  • 2-Bromophenyl methylcarbamate
  • 2-Chlorophenyl methylcarbamate

Uniqueness

2-Iodophenyl methylcarbamate is unique due to the presence of the iodine atom at the second position on the phenyl ring. This substitution significantly affects its reactivity and biological activity compared to other halogen-substituted phenylcarbamates. The iodine atom’s size and electronegativity contribute to its distinct chemical and biological properties .

Properties

CAS No.

13538-28-8

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

(2-iodophenyl) N-methylcarbamate

InChI

InChI=1S/C8H8INO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)

InChI Key

HVJMIFGTRJLGIB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1I

Origin of Product

United States

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